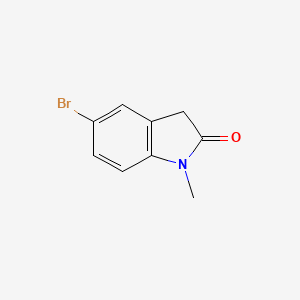![molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8](/img/structure/B1271160.png)
N-[(5-bromothien-2-yl)methyl]-N-methylamine
Descripción general
Descripción
N-[(5-bromothien-2-yl)methyl]-N-methylamine (NMTMA) is an organic compound that is primarily used in scientific research applications. It is a derivative of thiophene, a heterocyclic aromatic compound with a sulfur atom in the ring. NMTMA has several advantages, such as its low cost, low toxicity, and ability to be synthesized in a variety of ways. In scientific research, NMTMA is used to study the effects of chemical compounds on biological systems and to identify the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
Application 1: Selective Sensing of Pb2+ and F- Ions
Specific Scientific Field
Chemistry, specifically chemosensing.
Summary of the Application
The compound is used as a chemical probe in a ratiometric chemosensor for the selective sensing of Pb2+ and F− ions .
Methods of Application or Experimental Procedures
The structures of the precursor (Z)-(1-(5-bromothiophen-2-yl)ethylidene)hydrazine (ABTH) and the final probe 1-((Z)-(((Z)-1-(5-bromothiophen-2-yl)ethylidene)hydrazono)methyl)naphthalen-2-ol (NAPABTH) were confirmed by 1H, 13C-NMR and LC-MS spectroscopic methods . The interaction of NAPABTH with Pb2+ and F− ions was visually observed by the formation of pink and dark yellow solutions .
Results or Outcomes
The detection limits were found to be very low for Pb2+ as 1.06 ppm and for F− ions as 3.72 nM . This visual detection of Pb2+/F− ions with satisfactory outcomes was obtained from UV-Vis titrations .
Application 2: Palladium-Catalyzed Imine Hydrolysis
Specific Scientific Field
Chemistry, specifically catalysis.
Summary of the Application
The compound is involved in the hydrolysis of imines in the presence of a palladium catalyst .
Methods of Application or Experimental Procedures
The Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was obtained by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde . The Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst .
Results or Outcomes
The products of the reaction underwent hydrolysis of the imine linkages, yielding products in good to moderate yields . Density functional theory (DFT) calculations were performed to gain mechanistic insight into the transition metal-catalyzed hydrolysis of the compounds .
Application 3: Synthesis of Schiff Bases
Specific Scientific Field
Chemistry, specifically organic synthesis.
Summary of the Application
The compound is used in the synthesis of Schiff bases, which are the condensation products of ketones or aldehydes with primary amines .
Methods of Application or Experimental Procedures
The compound is condensed with an equivalent amount of 2,4-carbaldehyde in ethanol under reflux conditions . The resulting Schiff base is then isolated and characterized .
Results or Outcomes
The Schiff base is obtained in good yield and can be further used in various chemical reactions . These Schiff bases have found applications in various fields, including the development of pharmaceuticals and materials science .
Application 4: Transition Metal-Catalyzed Hydrolysis of Imines
Summary of the Application
The compound is involved in the hydrolysis of imines in the presence of a transition metal catalyst .
Methods of Application or Experimental Procedures
The Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine is obtained by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde . The Schiff base is then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst .
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURHLHTEJAXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368707 | |
| Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
CAS RN |
90553-43-8 | |
| Record name | N-[(5-bromothien-2-yl)methyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


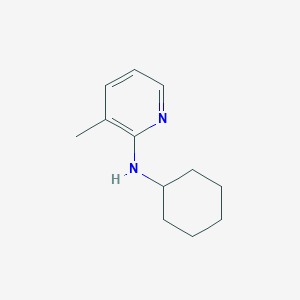
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
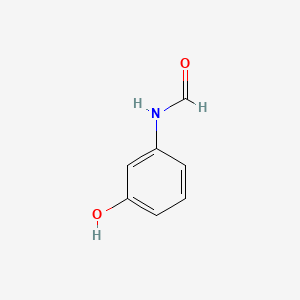
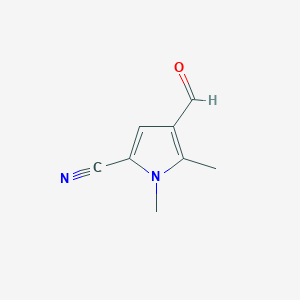
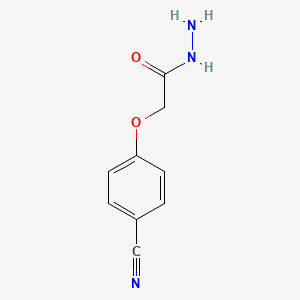
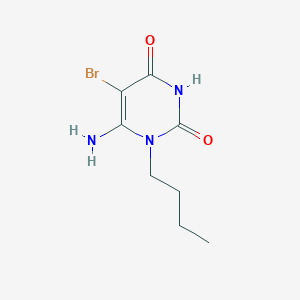
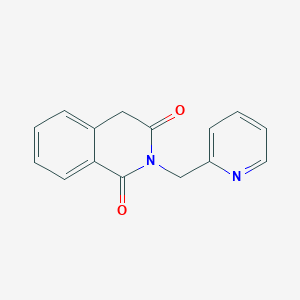
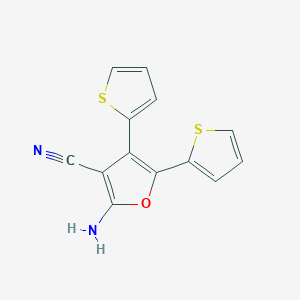
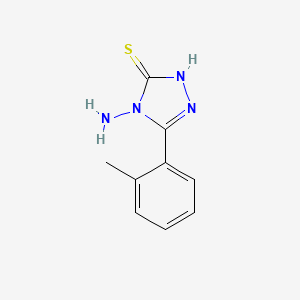
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
